[1,2,4]Triazolo[1,5-c]pyrimidine
CAS No.: 274-86-2
Cat. No.: VC8260955
Molecular Formula: C5H4N4
Molecular Weight: 120.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 274-86-2 |
|---|---|
| Molecular Formula | C5H4N4 |
| Molecular Weight | 120.11 g/mol |
| IUPAC Name | [1,2,4]triazolo[1,5-c]pyrimidine |
| Standard InChI | InChI=1S/C5H4N4/c1-2-6-4-9-5(1)7-3-8-9/h1-4H |
| Standard InChI Key | QLOWGDIISXJREF-UHFFFAOYSA-N |
| SMILES | C1=CN=CN2C1=NC=N2 |
| Canonical SMILES | C1=CN=CN2C1=NC=N2 |
Introduction
# Triazolo[1,5-c]pyrimidine: A Comprehensive Review of Chemistry, Synthesis, and Pharmacological Applications
Synthesis and Chemical Modifications
Core Synthesis Methods
The synthesis of triazolo[1,5-c]pyrimidine derivatives involves multiple strategies, as summarized in Table 1.
Recent advancements include the use of triethyl orthoesters for direct synthesis of tricyclic systems, eliminating multi-step intermediates .
Functionalization Strategies
Substitution at positions 2, 5, 7, and 8 enables tailored pharmacological properties. For example:
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Position 8: Introduction of esters (e.g., 4-ethylbenzylester) enhances adenosine A₃ receptor affinity (Kᵢ = 1.21 nM) .
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Position 5: Substitution with reactive linkers (e.g., diaminoalkyl chains) facilitates fluorescent probe synthesis for receptor imaging .
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Position 2: Aromatic groups (e.g., 4-methoxyphenyl) improve selectivity for A₃ over A₁/A₂A receptors .
Pharmacological Applications
Adenosine Receptor Antagonism
The triazolopyrimidine scaffold serves as a potent antagonist for adenosine receptors, particularly A₂A and A₃ subtypes. Table 2 highlights key derivatives and their activities.
Docking studies reveal binding modes analogous to the inverse agonist ZM-241,385, with interactions at the receptor’s orthosteric site .
Antiparasitic Activity
Triazolopyrimidine-4-aminoquinoline hybrids exhibit dual-action antimalarial properties:
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Hemozoin Inhibition: Block β-hematin polymerization, surpassing chloroquine efficacy .
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Enzyme Targeting: Inhibit P. falciparum dihydroorotate dehydrogenase (PfDHODH) and chloroquine resistance transporter (PfCRT) .
Derivatives and Structural Variations
Fluorescent Probes
Derivatives with fluorophores (e.g., BODIPY) at position 5 enable receptor visualization:
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Dual hA₂A/hA₃ Ligands: Fluorescent compounds display moderate affinity (IC₅₀ = 1–10 µM) and distinct binding profiles .
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Supervised Molecular Dynamics (SuMD): Confirm positional preferences for A₂A vs. A₃ receptors .
Herbicidal and Fungicidal Agents
Substituted derivatives (e.g., 2-phenoxy analogs) show bioactivity:
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Herbicide: Effective against broadleaf weeds at 100–500 g/ha .
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Fungicide: Inhibits Magnaporthe grisea and Phytophthora infestans .
Mechanistic Insights
Adenosine Receptor Modulation
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A₃ Receptor: Pro-proliferative effects observed in A₃-positive cancer cell lines (e.g., HCT16), suggesting therapeutic potential in oncology .
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A₂A Receptor: Antagonism may mitigate neuroinflammation in Parkinson’s disease .
Antimalarial Mechanism
| Target | Action | Evidence |
|---|---|---|
| Hemozoin | Inhibit β-hematin polymerization | UV–vis spectroscopy |
| PfDHODH | Block dihydroorotate oxidation | Enzyme inhibition assays |
| PfCRT | Disrupt chloroquine resistance | Molecular modeling |
Challenges and Future Directions
Synthetic Limitations
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Low Yields: Traditional methods (e.g., palladium-catalyzed) suffer from 6–18% yields for complex derivatives .
Emerging Research Focus
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